molecular formula C14H23F3N2O4 B14031199 Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate

Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B14031199
M. Wt: 340.34 g/mol
InChI Key: QFVBTCPLSWDLCT-BAUSSPIASA-N
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Description

Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring a hexahydro-pyrrolo[3,2-c]pyridine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-pyrrolo[3,2-c]pyridine core, followed by the introduction of the tert-butyl and carboxylate groups. The final step involves the addition of the 2,2,2-trifluoroacetate moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing pathways involved in cell growth, apoptosis, and other critical processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H23F3N2O4

Molecular Weight

340.34 g/mol

IUPAC Name

tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H22N2O2.C2HF3O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10;3-2(4,5)1(6)7/h9-10,13H,4-8H2,1-3H3;(H,6,7)/t9-,10+;/m0./s1

InChI Key

QFVBTCPLSWDLCT-BAUSSPIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CCN2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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